6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a cyclopropanecarboxamido group, a thiadiazol group, a pyran ring, and a nitrobenzoate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve nitration processes . For example, methyl 3-methylbenzoate can be nitrated using a mixture of HNO3 and Ac2O to produce 5-methyl-2-nitrobenzoic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, methyl 2-methyl-3-nitrobenzoate, a component of the compound, is a solid with a melting point of 62-65 °C .Scientific Research Applications
Synthesis and Biological Evaluation
Nitric Oxide Synthase Inhibition : Research has developed families of pyrazoline and thiadiazoline heterocycles, focusing on their inhibitory activities against different isoforms of nitric oxide synthase (inducible and neuronal NOS). These novel derivatives show promise in the modulation of NOS activity, with specific thiadiazolines and pyrazolines demonstrating potent inhibitory effects on neuronal and inducible isoforms, respectively, suggesting potential therapeutic applications in conditions related to NOS dysregulation (Arias et al., 2018).
Antitumor Agents : Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor activities. These compounds, through their structural modifications, have shown excellent in vivo inhibitory effects on tumor growth, highlighting their potential as leads for the development of new cancer therapies (Yoshida et al., 2005).
Chemical Properties and Applications
Photosynthetic Electron Transport Inhibition : Studies on pyrazole derivatives as inhibitors of photosynthetic electron transport have led to the identification of compounds with significant inhibitory properties. These findings are crucial for understanding how these compounds can be used to influence photosynthetic processes, with implications for both agricultural applications and the study of photosynthesis at a molecular level (Vicentini et al., 2005).
Antimicrobial Activity : The synthesis and in vitro evaluation of thiadiazole derivatives against Helicobacter pylori have shown that these compounds exhibit significant inhibitory activity, offering a new avenue for the treatment of infections caused by this bacterium. This highlights the role of chemical synthesis in developing novel antimicrobial agents (Mohammadhosseini et al., 2009).
Advanced Materials and Green Chemistry
- Energetic Materials : Research into nitrogen-rich heterocyclic compounds has outlined their potential in the design of high-energy-density materials (HEDMs). This includes exploring the nitration methods of azoles and azines to create compounds with adjustable properties for use in explosives and propellants, contributing to the development of more efficient and environmentally friendly energetic materials (Luo et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O7S2/c1-10-13(3-2-4-14(10)24(28)29)18(27)31-16-8-30-12(7-15(16)25)9-32-20-23-22-19(33-20)21-17(26)11-5-6-11/h2-4,7-8,11H,5-6,9H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTOKQFWBUVRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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